molecular formula C13H18ClNO2 B1428254 Methyl 2-(piperidin-3-yl)benzoate hydrochloride CAS No. 1203682-56-7

Methyl 2-(piperidin-3-yl)benzoate hydrochloride

Cat. No.: B1428254
CAS No.: 1203682-56-7
M. Wt: 255.74 g/mol
InChI Key: LGZJROHTLVAUHF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)benzoate hydrochloride: is a chemical compound with the molecular formula C13H18ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-3-yl)benzoate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-(piperidin-3-yl)benzoic acid.

    Reduction: Formation of 2-(piperidin-3-yl)benzyl alcohol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-(piperidin-3-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-(piperidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-(piperidin-2-yl)benzoate hydrochloride: Similar structure but with the piperidine ring attached at a different position on the benzoate moiety.

    Methyl 4-(piperidin-1-yl)benzoate hydrochloride: Another structural isomer with the piperidine ring attached at the para position.

    Methyl 2-(piperidin-4-yl)benzoate hydrochloride: Similar compound with the piperidine ring attached at the 4-position.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-piperidin-3-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZJROHTLVAUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(piperidin-3-yl)benzoate hydrochloride
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